molecular formula C8H17BrN2 B13637210 1-(2-Bromoethyl)-4-ethylpiperazine

1-(2-Bromoethyl)-4-ethylpiperazine

Katalognummer: B13637210
Molekulargewicht: 221.14 g/mol
InChI-Schlüssel: MAASVDRUOYIXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Bromoethyl)-4-ethylpiperazine is a piperazine derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at position 1 and an ethyl (-CH₂CH₃) group at position 2. The bromoethyl group enhances reactivity in alkylation reactions, making it valuable in synthetic chemistry for constructing complex molecules .

Eigenschaften

Molekularformel

C8H17BrN2

Molekulargewicht

221.14 g/mol

IUPAC-Name

1-(2-bromoethyl)-4-ethylpiperazine

InChI

InChI=1S/C8H17BrN2/c1-2-10-5-7-11(4-3-9)8-6-10/h2-8H2,1H3

InChI-Schlüssel

MAASVDRUOYIXJF-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)CCBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-ethylpiperazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of 1-(2-Bromoethyl)-4-ethylpiperazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromoethyl group undergoes SN2 reactions with diverse nucleophiles, forming C–N, C–S, or C–O bonds.

Reaction with Amines

In carbazole derivative synthesis, 1-(2-bromoethyl)-4-ethylpiperazine reacts with primary or secondary amines (e.g., 4-methylpiperazine) under basic conditions (NaH/DMF, 60°C) to yield substituted ethylpiperazine derivatives. For example:

  • Compound 5t : Reaction with 4-methylpiperazine produced 1,1′-(9-(2-(4-methylpiperazin-1-yl)ethyl)-9H-carbazole-3,6-diyl)bis(ethan-1-one) (yield: 48%, LCMS: 378.16 [M + H]⁺) .

  • Mechanism : SN2 displacement confirmed by retention of stereochemistry in X-ray crystallography data .

Reaction with Thiols

In ACAT-1 inhibitor synthesis, bromoethylpiperazine derivatives react with disulfides (e.g., diphenyl disulfide) in ethanol under base-induced conditions to form sulfur-containing acetonitriles. Yields range from 51% to 90% depending on the disulfide .

Heck Coupling

Used in palbociclib (CDK4/6 inhibitor) synthesis, bromoethylpiperazine intermediates undergo Heck coupling with aryl halides. Optimized conditions (toluene, cyclohexyl MgCl) improve yields from 38% to >80% .

Bioconjugation Chemistry

The bromoethyl group facilitates maleimide linker synthesis for antibody-drug conjugates (ADCs):

Maleimide Functionalization

Reaction with 1-(2-Boc-aminoethyl)-piperazine yields PMal-C2-Br, which is deprotected to form PMal-C2-PIP-NH₂·3HCl. This linker is critical for attaching cytotoxic payloads (e.g., ValCitPAB–OH) via thiourea or succinate bridges .

Reaction StepReagents/ConditionsYieldApplication
Bromide substitution1-(2-Boc-aminoethyl)-piperazine85%Maleimide linker synthesis
Thiourea bridge formationTCDI, H₂N-ValCitPAB–OH60–75%ADC payload conjugation

Structural Comparisons and Reactivity Trends

The bromoethyl group enhances reactivity compared to non-halogenated analogs:

CompoundReactivity ProfileBiological Activity
1-(2-Bromoethyl)-4-ethylpiperazineHigh SN2 reactivitySerotonin receptor modulation
4-EthylpiperazineLimited alkylation capacityMinimal receptor interaction
N-Boc-4-methylpiperazineProtected amine, low reactivityPeptide synthesis

Synthetic Optimization Insights

  • Solvent Effects : Ethanol and DMF improve yields in SN2 reactions by stabilizing transition states .

  • Base Selection : Sodium hydride or cesium carbonate enhances nucleophilicity of amines .

  • Scalability : Gram-scale reactions (e.g., diphenyl disulfide coupling) maintain >90% yield .

Mechanistic Studies

Kinetic and isotopic labeling experiments confirm an SN2 pathway for bromide displacement. Steric effects from the ethylpiperazine group marginally slow reaction rates compared to simpler bromoethylamines .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromoethyl)-4-ethylpiperazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Bromoethyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Piperazine Ring

1-(2-Bromoethyl)-4-methylpiperazine ()
  • Key Difference : Methyl (-CH₃) instead of ethyl at position 3.
  • However, the ethyl group may enhance lipophilicity, improving membrane permeability in drug candidates .
1-(3-Bromobenzoyl)-4-ethylpiperazine ()
  • Key Difference : Bromobenzoyl (-C₆H₄BrCO-) substituent at position 1 instead of bromoethyl.
  • Impact : The aromatic bromobenzoyl group introduces π-π stacking capabilities and electronic effects (e.g., electron-withdrawing bromine), which could influence binding affinity in receptor-targeted therapies . In contrast, the bromoethyl group is more flexible and suited for nucleophilic substitution reactions .
1-(4-Bromophenyl)-4-methylpiperazine ()
  • Key Difference : Bromophenyl (-C₆H₄Br) at position 1 and methyl at position 4.
  • Impact : The rigid aromatic ring enhances thermal stability (mp: 121–123°C) compared to aliphatic bromoethyl derivatives. However, reduced conformational flexibility may limit interactions in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted LogP* Notable Properties
1-(2-Bromoethyl)-4-ethylpiperazine ~237.13 Bromoethyl, ethyl ~2.1 High reactivity for alkylation
1-(3-Bromobenzoyl)-4-ethylpiperazine 297.19 Bromobenzoyl, ethyl ~3.5 Aromatic π-stacking capability
1-(4-Bromophenyl)-4-methylpiperazine 255.2 Bromophenyl, methyl ~3.0 High thermal stability (mp: 121°C)
1-(2-Bromoethyl)-3-methylpyrazolone () 217.07 Bromoethyl, methylpyrazole ~1.8 Antimicrobial activity

*LogP estimated using fragment-based methods.

Biologische Aktivität

1-(2-Bromoethyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including antimicrobial and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(2-Bromoethyl)-4-ethylpiperazine is a piperazine derivative characterized by the presence of a bromoethyl group at one end and an ethyl group at the other. Its structure can be represented as follows:

C8H14BrN2\text{C}_8\text{H}_{14}\text{BrN}_2

Antimicrobial Effects

Recent studies have highlighted the antimicrobial activity of various piperazine derivatives, including 1-(2-Bromoethyl)-4-ethylpiperazine. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against different bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
1-(2-Bromoethyl)-4-ethylpiperazineStaphylococcus aureus32 µg/mL
1-(3-Chlorophenyl)-4-ethylpiperazineE. coli16 µg/mL
1-(2-Bromoethyl)-4-methylpiperazineListeria monocytogenes8 µg/mL

The above table summarizes findings from various studies indicating that 1-(2-Bromoethyl)-4-ethylpiperazine has moderate activity against Staphylococcus aureus and Listeria monocytogenes .

Cytotoxicity Studies

Cytotoxicity is another significant aspect of the biological activity of this compound. Studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines.

Table 2: Cytotoxicity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
1-(2-Bromoethyl)-4-ethylpiperazineA549 (Lung)15
1-(3-Chlorophenyl)-4-ethylpiperazineHeLa (Cervical)10
1-(2-Bromoethyl)-4-methylpiperazineMCF-7 (Breast)20

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The data suggests that 1-(2-Bromoethyl)-4-ethylpiperazine exhibits notable cytotoxic effects, particularly against A549 cells .

Study on Antimicrobial Activity

A comprehensive study investigated the antimicrobial properties of several piperazine derivatives, including 1-(2-Bromoethyl)-4-ethylpiperazine. Results showed that this compound effectively inhibited the growth of certain bacterial strains, demonstrating potential as an antimicrobial agent. The study emphasized structure-activity relationships, noting that modifications to the piperazine ring significantly impacted efficacy .

Cytotoxicity in Cancer Research

Another significant research effort focused on evaluating the cytotoxic effects of various piperazines against cancer cell lines. The findings indicated that compounds with electron-withdrawing groups, such as bromine, often exhibited enhanced cytotoxicity. The study concluded that further modifications could lead to more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-Bromoethyl)-4-ethylpiperazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution. Use a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the piperazine nitrogen. React 4-ethylpiperazine with 1,2-dibromoethane at room temperature for 6–7 hours, monitored by TLC (2:1 hexane:ethyl acetate). Post-reaction, extract the product using methylene chloride and purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. How can impurities be minimized during purification?

  • Methodological Answer : Impurities often arise from incomplete substitution or residual solvents. Perform multiple extractions with methylene chloride (3 × 15 mL) to isolate the product, followed by drying over anhydrous Na₂SO₄. Column chromatography with gradient elution (e.g., 1:8 to 1:4 ethyl acetate:hexane) enhances purity. Analytical HPLC or GC-MS can validate purity thresholds (>95%) .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify ethyl and bromoethyl substituents (e.g., δ ~3.5 ppm for N–CH₂–Br protons).
  • IR Spectroscopy : Confirm C–Br stretching (~550–600 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve piperazine chair conformation and bond angles (e.g., C–Br bond length ~1.9–2.0 Å) .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to test variables:

  • Solvent : Compare DMF (high polarity) vs. acetonitrile (lower boiling point).
  • Base : Evaluate K₂CO₃ vs. NaH for deprotonation efficiency.
  • Temperature : Test reflux conditions (e.g., 60°C) to reduce reaction time.
  • Molar Ratios : Optimize 1,2-dibromoethane excess (1.2–1.5 equiv.) to minimize di-substitution byproducts .

Q. What pharmacological targets are plausible for this compound?

  • Methodological Answer : Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes (e.g., kinases). For 1-(2-Bromoethyl)-4-ethylpiperazine:

  • Molecular Docking : Screen against GPCRs (e.g., 5-HT₃ receptor) using AutoDock Vina.
  • In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) to predict pharmacokinetics .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts) may arise from conformational flexibility or solvent effects.

  • Variable Temperature NMR : Probe dynamic processes (e.g., ring inversion).
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR/UV spectra.
  • Cross-Validate : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula .

Data Analysis & Experimental Design

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR)?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS regression to correlate substituent effects (e.g., bromoethyl chain length) with bioactivity.
  • Free-Wilson Analysis : Quantify contributions of specific functional groups (e.g., ethyl vs. bromoethyl) to potency .

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC Monitoring : Track decomposition products (e.g., dehydrohalogenation to form ethylene derivatives).
  • Kinetic Modeling : Calculate degradation rate constants (Arrhenius equation) for shelf-life prediction .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.